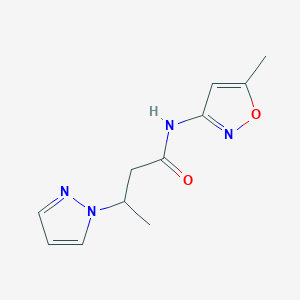![molecular formula C13H10N4O3S B6092177 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins, thereby disrupting various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this chemical compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to stimulate plant growth and enhance the yield of crops.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol in lab experiments is its high efficacy and specificity. It has been shown to exhibit potent activity against various microorganisms and cancer cells. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the research of 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Another direction is to study its potential as a plant growth regulator and pesticide. Additionally, further research can be conducted to explore its potential applications in material science, such as in the development of corrosion inhibitors and metal complexes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol involves the reaction of 3-(2-furyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiol with 4-hydroxy-3-(hydroxymethyl)benzaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
This chemical compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a corrosion inhibitor and as a precursor for the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c18-9-4-3-8(10(19)6-9)7-14-17-12(15-16-13(17)21)11-2-1-5-20-11/h1-7,18-19H,(H,16,21)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCKMQFBVZBWHS-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)
![N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]-1-phenyl-2-propanamine hydrochloride](/img/structure/B6092097.png)
![8-hydroxy-1,3-dimethyl-6-phenyl-4H-cyclohepta[c]furan-4-one](/img/structure/B6092105.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)

![4-bromo-2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092146.png)
![2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6092159.png)
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)
![5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)

![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)
